molecular formula C14H15BrN2O2 B14160190 1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone CAS No. 299199-73-8

1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone

Cat. No.: B14160190
CAS No.: 299199-73-8
M. Wt: 323.18 g/mol
InChI Key: KFVKDMMTVBMDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a bromophenyl group, an oxa-diazaspiro ring system, and an ethanone moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor. For instance, a precursor containing a bromophenyl group and an appropriate diaza compound can undergo cyclization under controlled conditions to form the spirocyclic structure.

    Introduction of the Ethanone Group: The ethanone moiety can be introduced through a subsequent reaction, such as an acylation reaction, where an acylating agent reacts with the spirocyclic intermediate to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it valuable in the development of new materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone can be compared with other spirocyclic compounds, such as:

    1-[3-(4-Nitrophenyl)-1-oxa-2,4-diazaspiro[4.4]non-2-en-4-yl]-3-phenylurea: This compound features a similar spirocyclic core but with different substituents, leading to distinct chemical and biological properties.

    (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound contains a bromophenyl group and a spirocyclic structure, but with additional functional groups that confer unique reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

CAS No.

299199-73-8

Molecular Formula

C14H15BrN2O2

Molecular Weight

323.18 g/mol

IUPAC Name

1-[2-(4-bromophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone

InChI

InChI=1S/C14H15BrN2O2/c1-10(18)17-14(8-2-3-9-14)19-13(16-17)11-4-6-12(15)7-5-11/h4-7H,2-3,8-9H2,1H3

InChI Key

KFVKDMMTVBMDAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2(CCCC2)OC(=N1)C3=CC=C(C=C3)Br

solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.